molecular formula C11H13BrO3 B1466125 Ethyl 3-bromo-4-methoxyphenylacetate CAS No. 100125-96-0

Ethyl 3-bromo-4-methoxyphenylacetate

Cat. No.: B1466125
CAS No.: 100125-96-0
M. Wt: 273.12 g/mol
InChI Key: YMZZEMPQYJBPFT-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-4-methoxyphenylacetate: is an organic compound with the molecular formula C11H13BrO3. It is a derivative of phenylacetate, featuring a bromine atom at the 3-position and a methoxy group at the 4-position on the phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-bromo-4-methoxyphenylacetate can be synthesized through several methods. One common approach involves the bromination of 4-methoxyphenylacetic acid followed by esterification. The reaction typically proceeds as follows:

    Bromination: 4-methoxyphenylacetic acid is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce the bromine atom at the 3-position.

    Esterification: The resulting 3-bromo-4-methoxyphenylacetic acid is then esterified using ethanol and a strong acid catalyst like sulfuric acid to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-bromo-4-methoxyphenylacetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products:

    Substitution: Formation of 3-amino-4-methoxyphenylacetate or 3-thio-4-methoxyphenylacetate.

    Oxidation: Formation of 3-bromo-4-methoxybenzaldehyde or 3-bromo-4-methoxybenzoic acid.

    Reduction: Formation of 3-bromo-4-methoxyphenylethanol.

Scientific Research Applications

Ethyl 3-bromo-4-methoxyphenylacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 3-bromo-4-methoxyphenylacetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine and methoxy groups play crucial roles in its reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Ethyl 3-bromo-4-methoxyphenylacetate can be compared with other similar compounds, such as:

    Ethyl 3-chloro-4-methoxyphenylacetate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

    Ethyl 3-bromo-4-hydroxyphenylacetate: Similar structure but with a hydroxy group instead of a methoxy group, affecting its solubility and reactivity.

    Ethyl 3-bromo-4-methylphenylacetate: Similar structure but with a methyl group instead of a methoxy group, influencing its steric and electronic properties

This compound stands out due to its unique combination of bromine and methoxy groups, which confer distinct chemical and biological properties.

Biological Activity

Ethyl 3-bromo-4-methoxyphenylacetate is a chemical compound that has garnered attention in the fields of biochemistry and pharmacology due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in medicine and industry, supported by data tables and relevant case studies.

  • Molecular Formula: C11H13BrO3
  • CAS Number: 100125-96-0
  • Molecular Weight: Approximately 287.13 g/mol

The compound features a bromine atom and a methoxy group on the phenyl ring, which significantly influence its reactivity and biological interactions. The presence of these functional groups enhances its binding affinity to various biological targets.

This compound is noted for its interactions with enzymes and cellular processes. It has been observed to:

  • Influence Enzymatic Activity: The compound can act as an inhibitor or activator of specific enzymes involved in metabolic pathways, thereby modulating biochemical reactions within cells.
  • Alter Gene Expression: It may affect the expression of genes linked to metabolic functions, leading to changes in cellular metabolism.

The biological effects of this compound are attributed to its ability to interact with molecular targets such as enzymes and receptors. The bromine and methoxy groups play crucial roles in these interactions, which can lead to modulation of various biochemical pathways. For instance:

  • Enzyme Inhibition: Studies have indicated that this compound may inhibit phosphodiesterase (PDE) enzymes, which are critical in regulating cellular signaling pathways .
  • Antimicrobial Activity: Preliminary research suggests potential antimicrobial properties, making it a candidate for further investigation in the development of new therapeutic agents.

Antimicrobial Properties

Research into the antimicrobial efficacy of this compound has shown promising results against various bacterial strains. Its mechanism likely involves disrupting bacterial cell wall synthesis or inhibiting critical metabolic pathways.

Anticancer Potential

Several studies have explored the anticancer properties of this compound. For example, it has been shown to induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and proliferation. This property makes it a candidate for further development as an anticancer agent.

Applications in Scientific Research

This compound serves multiple roles across different scientific fields:

  • Organic Synthesis: It is utilized as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
  • Pharmacological Research: The compound is investigated for its potential as a precursor in developing new therapeutic agents targeting inflammatory diseases and cancer .

Data Table: Biological Activity Summary

Biological ActivityObservationsReferences
AntimicrobialEffective against several bacterial strains
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits PDE enzymes involved in cellular signaling
Gene Expression ModulationAlters expression related to metabolism

Case Studies

  • Antimicrobial Efficacy Study:
    A study evaluated the antimicrobial activity of this compound against clinical isolates of Staphylococcus aureus. The results demonstrated significant inhibition at concentrations as low as 50 µg/mL, indicating its potential use as an antimicrobial agent.
  • Cancer Cell Line Research:
    In vitro studies on breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 30 µM. Mechanistic studies revealed that this effect was mediated through apoptosis induction via mitochondrial pathways.

Properties

IUPAC Name

ethyl 2-(3-bromo-4-methoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3/c1-3-15-11(13)7-8-4-5-10(14-2)9(12)6-8/h4-6H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMZZEMPQYJBPFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=C1)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

3-Bromo-4-methoxyphenylacetic acid (4.1 g, 16.7 mmol) in EtOH (100 mL) was treated with concentrated HCl (2 drops) and heated to 80° C. for 3 days. After cooling to room temperature, the mixture was concentrated to give the title compound.
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Synthesis routes and methods II

Procedure details

To 3-bromo-4-methoxyphenylacetic acid (24 g, 97.9 mmol) in EtOH (240 mL) was added thionyl chloride (7.8 mL, 107.7 mmol), and the reaction was stirred for 35 minutes. Once no starting material was seen by analytical LCMS, the mixture was quenched with NaHCO3 until the solution was basic, and then extracted twice with CH2Cl2. The combined organic layers were dried over MgSO4, filtered, and concentrated to give the title compound.
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24 g
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7.8 mL
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240 mL
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Synthesis routes and methods III

Procedure details

Prepared according to the procedure described in Example 1, Step 1, using the following starting materials: 3-bromo-4-methoxyphenylacetic acid and ethanol.
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Synthesis routes and methods IV

Procedure details

To 3-bromo-4-methoxyphenylacetic acid (24 g, 97.9 mmol) in ethanol (240 mL) was added thionyl chloride (7.8 mL, 107.7 mmol), and the reaction was stirred at room temperature for 1 hour. Once no starting material was seen by analytical LCMS, the mixture was basified with saturated aqueous NaHCO3 and extracted with dichloromethane. The combined organic layers were dried over MgSO4, filtered, and concentrated to give the desired product.
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24 g
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7.8 mL
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240 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl 3-bromo-4-methoxyphenylacetate
Ethyl 3-bromo-4-methoxyphenylacetate
Ethyl 3-bromo-4-methoxyphenylacetate
Ethyl 3-bromo-4-methoxyphenylacetate
Ethyl 3-bromo-4-methoxyphenylacetate
Ethyl 3-bromo-4-methoxyphenylacetate

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